(S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester
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Overview
Description
(S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester typically involves the esterification of (S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, the reaction mixture is often subjected to distillation to purify the ester product.
Chemical Reactions Analysis
Types of Reactions
(S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: (S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid and ethanol.
Reduction: (S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic alcohol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester is not fully understood, but it is believed to interact with various molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-isoquinoline: A parent compound with similar structural features but lacking the ester group.
1-Carboxy-1,2,3,4-Tetrahydro-isoquinoline: The carboxylic acid counterpart of the ester.
Ethyl 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylate: An isomer with the ester group at a different position.
Uniqueness
(S)-1,2,3,4-Tetrahydro-isoquinoline-1-carboxylic acid ethyl ester is unique due to its specific stereochemistry and the presence of both the isoquinoline and ester functional groups. This combination of features makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Properties
IUPAC Name |
ethyl (1S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6,11,13H,2,7-8H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIVWSXZWFQHQS-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2=CC=CC=C2CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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